
Copper;scandium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;scandium is an alloy composed of copper and scandium. This combination leverages the beneficial properties of both elements, resulting in a material with enhanced mechanical, thermal, and electrical properties. Copper is well-known for its excellent electrical conductivity and thermal properties, while scandium, a rare earth element, contributes to the alloy’s strength and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper;scandium alloys are typically prepared through metallurgical synthesis. The process involves melting copper and scandium together in an induction furnace, followed by crystallization in graphite crucibles at ambient temperature . The scandium content in the alloy can vary, with common compositions including CuSc0.15 and CuSc0.3, indicating 0.15% and 0.3% scandium by weight, respectively .
Industrial Production Methods: Industrial production of this compound alloys often involves methods such as mixing, hot metal reduction, and molten salt electrolysis . These methods ensure the uniform distribution of scandium within the copper matrix, enhancing the alloy’s overall properties.
Analyse Des Réactions Chimiques
Types of Reactions: Copper;scandium alloys undergo various chemical reactions, including oxidation and reduction. The addition of scandium to copper enhances its resistance to oxidation, making the alloy more stable at high temperatures .
Common Reagents and Conditions: The preparation and reactions of this compound alloys typically involve high-temperature conditions. For instance, the enthalpies of mixing of liquid alloys are determined at 1373 K . Common reagents used in these reactions include scandium oxide and copper salts.
Major Products Formed: The primary products formed from the reactions of this compound alloys are stable intermetallic compounds such as Cu4Sc, Cu2Sc, and CuSc . These compounds exhibit enhanced mechanical and thermal properties compared to pure copper.
Applications De Recherche Scientifique
Copper;scandium alloys have a wide range of scientific research applications due to their unique properties. In chemistry, they are used in the development of high-performance materials with improved electrical and thermal conductivity . In biology and medicine, this compound alloys are explored for their potential use in medical devices and implants due to their biocompatibility and strength . Industrial applications include their use in electrical connectors, lead frames, and other components that require high conductivity and mechanical stability .
Mécanisme D'action
The enhanced properties of copper;scandium alloys are primarily due to the formation of intermetallic compounds and the uniform distribution of scandium within the copper matrix. Scandium atoms occupy interstitial sites in the copper lattice, leading to precipitation hardening and increased thermal stability . This mechanism improves the alloy’s resistance to softening at high temperatures while maintaining its electrical conductivity.
Comparaison Avec Des Composés Similaires
Copper;scandium alloys can be compared to other copper-based alloys such as copper;zirconium (CuZr) and copper;yttrium (CuY). While all these alloys exhibit enhanced properties compared to pure copper, this compound alloys are unique in their combination of high strength, thermal stability, and electrical conductivity . The addition of scandium results in a more significant improvement in these properties compared to zirconium and yttrium, making this compound alloys particularly suitable for high-performance applications.
List of Similar Compounds:- Copper;zirconium (CuZr)
- Copper;yttrium (CuY)
- Copper;lanthanum (CuLa)
- Copper;lutetium (CuLu)
This compound alloys stand out due to their superior combination of mechanical and electrical properties, making them a valuable material in various scientific and industrial applications.
Propriétés
Numéro CAS |
12019-20-4 |
|---|---|
Formule moléculaire |
CuSc |
Poids moléculaire |
108.50 g/mol |
Nom IUPAC |
copper;scandium |
InChI |
InChI=1S/Cu.Sc |
Clé InChI |
NZOBMQKUUTZNND-UHFFFAOYSA-N |
SMILES canonique |
[Sc].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


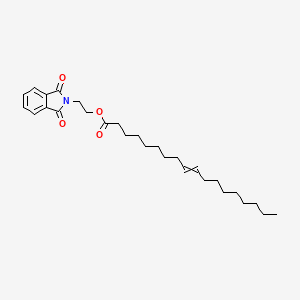
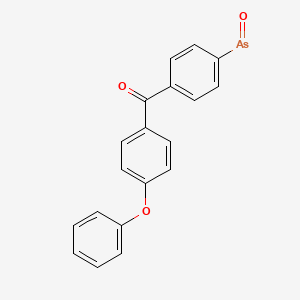
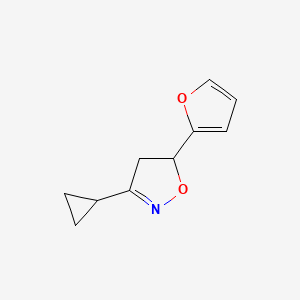
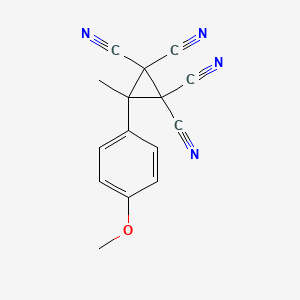

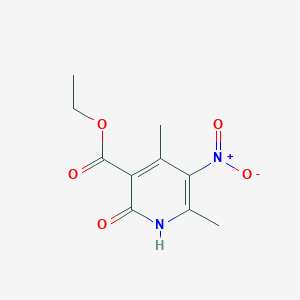
![3-[6-(Dimethylamino)hexylamino]propanenitrile](/img/structure/B14735453.png)
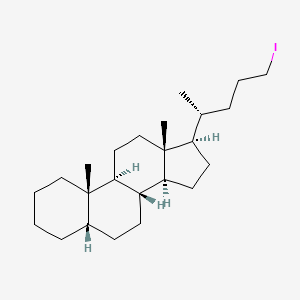
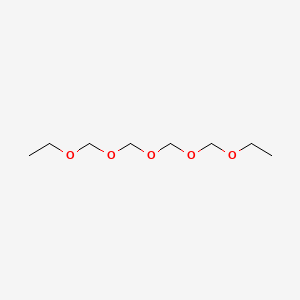
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
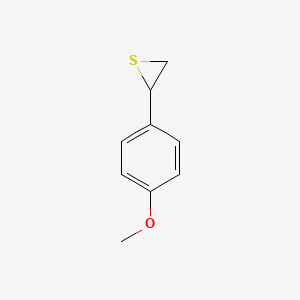
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)

